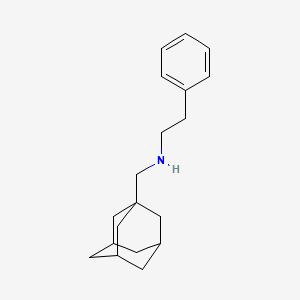
N-(1-adamantyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)cyclobutanecarboxamide, also known as ACR16, is a small molecule drug that has gained attention for its potential therapeutic effects on neurological disorders. It is a synthetic compound that belongs to the class of adamantanes, which are known for their antiviral and neuroprotective properties. ACR16 has been studied extensively for its ability to modulate neurotransmitter systems in the brain and improve cognitive function.
Mécanisme D'action
The exact mechanism of action of N-(1-adamantyl)cyclobutanecarboxamide is not fully understood, but it is believed to act as a modulator of multiple neurotransmitter systems in the brain. N-(1-adamantyl)cyclobutanecarboxamide has been shown to enhance the release of acetylcholine, dopamine, and noradrenaline, which are important neurotransmitters involved in cognitive function and mood regulation. N-(1-adamantyl)cyclobutanecarboxamide may also interact with various receptors in the brain, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
N-(1-adamantyl)cyclobutanecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter systems, N-(1-adamantyl)cyclobutanecarboxamide has been shown to reduce oxidative stress and inflammation, which are thought to contribute to the pathogenesis of neurological disorders. N-(1-adamantyl)cyclobutanecarboxamide has also been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-adamantyl)cyclobutanecarboxamide is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. This property makes it a promising drug candidate for the treatment of neurological disorders. However, one limitation of N-(1-adamantyl)cyclobutanecarboxamide is its relatively low potency compared to other drugs in its class. This may limit its effectiveness in treating certain disorders.
Orientations Futures
There are several potential future directions for research on N-(1-adamantyl)cyclobutanecarboxamide. One area of interest is the development of more potent analogs of N-(1-adamantyl)cyclobutanecarboxamide that may have greater therapeutic efficacy. Another area of interest is the investigation of the long-term effects of N-(1-adamantyl)cyclobutanecarboxamide on cognitive function and neuronal health. Additionally, the potential use of N-(1-adamantyl)cyclobutanecarboxamide in combination with other drugs for the treatment of neurological disorders is an area of active research.
Méthodes De Synthèse
The synthesis of N-(1-adamantyl)cyclobutanecarboxamide involves a multi-step process that begins with the preparation of 1-adamantylamine. This is followed by the reaction of 1-adamantylamine with cyclobutanecarboxylic acid to form the desired product. The purity of the final compound is verified through various analytical techniques, such as NMR spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
N-(1-adamantyl)cyclobutanecarboxamide has been the subject of numerous scientific studies investigating its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, N-(1-adamantyl)cyclobutanecarboxamide has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. These findings have led to the development of N-(1-adamantyl)cyclobutanecarboxamide as a potential drug candidate for the treatment of these disorders.
Propriétés
IUPAC Name |
N-(1-adamantyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c17-14(13-2-1-3-13)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-13H,1-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZNJFMLKSTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)


![N-[(4-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7499534.png)
![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)
![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)

![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)

![N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7499573.png)


![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B7499596.png)
